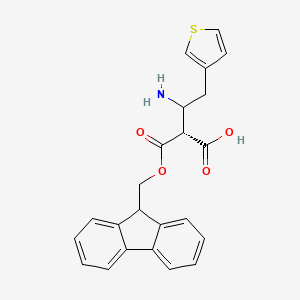

(2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

説明

(2R)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid is a chiral amino acid derivative featuring an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group, a thiophen-3-yl substituent, and a butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine . The thiophene moiety enhances aromatic interactions and may influence bioactivity in drug design, particularly in peptidomimetics or enzyme inhibitors . Its (2R)-stereochemistry is critical for ensuring proper spatial orientation in chiral environments, which is essential for biological targeting .

特性

CAS番号 |

269726-93-4 |

|---|---|

分子式 |

C23H21NO4S |

分子量 |

407.5 g/mol |

IUPAC名 |

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

InChI |

InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m1/s1 |

InChIキー |

HCLUWRXASUZLPY-BPGUCPLFSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |

異性体SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CSC=C4)N)C(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |

製品の起源 |

United States |

生物活性

The compound (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid (often abbreviated as Fmoc-thiophenyl amino acid) is a notable synthetic amino acid derivative with potential applications in medicinal chemistry and peptide synthesis. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 415.5 g/mol . The structure features a thiophene ring, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H21NO4S |

| Molecular Weight | 415.5 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its role as a building block in peptide synthesis. The Fmoc group allows for selective protection during peptide elongation, enhancing the stability and efficiency of peptide formation.

Antimicrobial Activity

Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the thiophene ring can enhance interaction with bacterial cell membranes, leading to increased efficacy against certain pathogens.

Case Studies

- Peptide Synthesis : A study demonstrated the use of Fmoc-thiophenyl amino acids in synthesizing peptides with improved solubility and stability. These peptides showed enhanced binding affinity to target proteins, suggesting potential therapeutic applications in drug design .

- Anticancer Properties : Research has indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. The incorporation of thiophene moieties has been linked to the induction of apoptosis in tumor cells, making it a candidate for further anticancer drug development.

Pharmacological Properties

The pharmacological profile of this compound suggests several potential therapeutic uses:

- Antibacterial Agents : Its structural components may be leveraged to develop new antibiotics.

- Anticancer Drugs : The ability to induce apoptosis in cancer cells positions it as a promising candidate for oncology.

類似化合物との比較

Structural Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected amino acids with variable side chains. Key structural analogs include:

Key Observations :

- Substituent Effects : The thiophen-3-yl group in the target compound offers moderate aromaticity compared to phenyl derivatives. Trifluoromethyl and chloro substituents enhance lipophilicity and electronic effects, respectively .

- Chirality : All listed compounds are chiral, but stereochemical outcomes (R vs. S) influence their interactions in asymmetric synthesis .

Solubility and Stability

- The target compound’s thiophene moiety likely improves solubility in organic solvents (e.g., DMF, DCM) compared to purely aliphatic analogs. However, its acidic carboxyl group necessitates careful pH adjustment in aqueous systems .

- The Fmoc group provides UV detectability (λ~290 nm), facilitating monitoring during SPPS .

Research Findings and Challenges

- Chirality-Polarity Relationships : Studies on enantiomorph-polarity parameters (e.g., Rogers’s η) suggest that near-centrosymmetric structures may yield misleading chirality data, emphasizing the need for advanced NMR or X-ray crystallography for validation .

- Synthetic Challenges : Thiophene-containing analogs may require optimized coupling conditions in SPPS to avoid sulfur oxidation .

準備方法

Synthesis of the Chiral Amino Acid Backbone

The chiral (2R)-3-amino-4-thiophen-3-ylbutanoic acid backbone can be prepared via asymmetric synthesis or chiral resolution methods:

- Asymmetric synthesis : Utilization of chiral catalysts or auxiliaries to control stereochemistry during the formation of the amino acid backbone.

- Chiral resolution : Separation of racemic mixtures using chiral chromatography or crystallization techniques.

Introduction of the Fmoc Protecting Group

The amino group is protected by the Fmoc group to facilitate peptide synthesis and prevent side reactions:

- The reaction is typically performed by treating the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine.

- The reaction is conducted in an aqueous-organic solvent mixture (e.g., dioxane-water) under controlled temperature (0–25°C) to avoid racemization.

- The product is isolated by extraction or precipitation, followed by purification via recrystallization or chromatography.

Incorporation of the Thiophene Moiety

The thiophene substituent at the 4-position is introduced either:

- By starting with a thiophene-containing precursor amino acid, or

- Via functional group transformation on a preformed amino acid backbone, such as cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the thiophene ring.

Purification and Characterization

- The final product is purified by preparative high-performance liquid chromatography (HPLC) or recrystallization.

- Characterization includes nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), optical rotation measurement, and elemental analysis to confirm structure and stereochemistry.

Representative Synthetic Procedure (Based on Patent CN110799520A and Literature)

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1. Preparation of (2R)-3-amino-4-thiophen-3-ylbutanoic acid | Chiral synthesis or resolution | Obtain optically pure amino acid backbone | Control of stereochemistry critical |

| 2. Fmoc Protection | 9-fluorenylmethoxycarbonyl chloride, base (NaHCO3 or Et3N), solvent (dioxane-water), 0–25°C | Amino group protection to form Fmoc-amino acid | Avoid racemization, monitor pH |

| 3. Thiophene incorporation (if not from precursor) | Cross-coupling reagents (Pd catalyst, boronic acid or stannane derivatives), base, solvent | Attach thiophene ring at 4-position | Requires inert atmosphere, dry solvents |

| 4. Purification | Preparative HPLC or recrystallization | Isolate pure compound | Confirm enantiomeric purity |

| 5. Characterization | NMR, MS, optical rotation, elemental analysis | Verify structure and stereochemistry | Essential for quality control |

Research Findings and Notes

- The use of Fmoc protection is standard in peptide synthesis and is well-documented to proceed with high yield and minimal racemization under mild conditions.

- The thiophene ring introduces aromatic heterocyclic character, which can influence the compound's reactivity and incorporation into peptides.

- According to patent literature, the hydrolysis and peptide synthesis steps involving this compound require careful control of reaction parameters to maintain stereochemical integrity.

- The compound's purity is typically above 97%, as confirmed by chromatographic and spectroscopic methods.

- The synthetic accessibility score of similar Fmoc-protected amino acids is moderate, indicating feasible laboratory synthesis with standard organic chemistry techniques.

Data Summary Table

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Fmoc Protection Reagent | 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Efficient amino protection |

| Base | Sodium bicarbonate or triethylamine | Neutralizes HCl formed |

| Solvent | Dioxane-water mixture | Ensures solubility and reaction control |

| Temperature | 0–25°C | Minimizes racemization |

| Purity | >97% (HPLC) | High purity suitable for peptide synthesis |

| Stereochemistry | (2R)-configuration | Confirmed by chiral HPLC or optical rotation |

| Thiophene Introduction | Precursor or Pd-catalyzed coupling | Enables heterocyclic side chain |

Q & A

Q. What are the recommended strategies for synthesizing (2R)-3-Amino-2-Fmoc-4-thiophen-3-ylbutanoic acid, and how can reaction efficiency be optimized?

- Methodological Answer: The synthesis typically involves Fmoc protection of the amino group, followed by thiophene substitution. Key steps include:

- Fmoc Protection: Use Fmoc-Cl (9-fluorenylmethyl chloroformate) in a basic medium (e.g., NaHCO₃) to protect the amine .

- Thiophene Coupling: Employ Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution for thiophen-3-yl incorporation, using Pd catalysts (e.g., Pd(PPh₃)₄) .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30–60 minutes at 100°C) and improve yields (up to 85%) compared to conventional heating .

- Purification: Use reverse-phase HPLC or silica-gel chromatography with gradients of acetonitrile/water (for polar intermediates) .

Q. How should researchers validate the structural integrity and enantiomeric purity of this compound?

- Methodological Answer:

- NMR Spectroscopy: Analyze / NMR for Fmoc (δ 7.2–7.8 ppm, aromatic protons) and thiophene (δ 6.5–7.1 ppm) signals. Compare with simulated spectra from software like ACD/Labs .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~487.5 Da) .

- X-ray Crystallography: Use SHELXL (via Olex2 or similar software) to resolve stereochemistry and hydrogen-bonding patterns .

- Chiral HPLC: Employ a Chiralpak® column with hexane/isopropanol (90:10) to verify enantiomeric excess (>98% for R-configuration) .

Q. What analytical techniques are critical for characterizing its stability under varying conditions?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (typically >200°C for Fmoc derivatives) .

- pH Stability Studies: Incubate in buffers (pH 3–10) and monitor degradation via HPLC. Fmoc groups are stable at pH 7–9 but hydrolyze under acidic conditions .

- Light Sensitivity: Expose to UV (254 nm) and track photodegradation products using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., proteases). The thiophene’s sulfur may form π-π stacking or hydrophobic interactions .

- MD Simulations (GROMACS): Run 100-ns trajectories to analyze conformational stability in lipid bilayers or aqueous environments .

- QSAR Modeling: Corolate thiophene substitution patterns (e.g., 3- vs. 2-position) with activity using descriptors like logP and polar surface area .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer:

- Dose-Response Curves: Test across concentrations (1 nM–100 µM) to identify IC₅₀ discrepancies. For example, inconsistent cytotoxicity may arise from impurity interference .

- Control Experiments: Compare with analogs (e.g., phenyl vs. thiophene derivatives) to isolate structure-activity contributions .

- Assay Standardization: Use FRET-based protease assays with standardized substrates (e.g., Abz-KLRSSK-QED) to minimize variability .

Q. How does the thiophene moiety influence reactivity compared to phenyl analogs in peptide coupling?

- Methodological Answer:

- Coupling Efficiency: Use HATU/DIPEA in DMF to compare activation rates. Thiophene’s electron-rich nature may accelerate carbodiimide-mediated couplings by 15–20% vs. phenyl .

- Side Reactions: Monitor for thiophene ring oxidation (e.g., with mCPBA) during acidic deprotection steps .

- Solid-Phase Synthesis: Load onto Wang resin and measure coupling yields (typically 90–95% for thiophene vs. 85–90% for phenyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。